Cas no 95695-47-9 ((2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid)

(2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic acid is a chlorinated aromatic compound featuring a conjugated enoic acid structure. This molecule is of interest in synthetic organic chemistry due to its reactive α,β-unsaturated carbonyl system and amide linkage, which make it a versatile intermediate for further functionalization. The dichlorophenyl moiety enhances its stability and influences electronic properties, potentially useful in agrochemical or pharmaceutical research. Its crystalline form allows for precise characterization, while the carboxylic acid group offers derivatization opportunities. The compound’s structural features may also lend utility in coordination chemistry or as a scaffold for bioactive molecule development. Handling requires standard precautions for halogenated organics.
(2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid structure
95695-47-9 structure
Product Name:(2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid
CAS No:95695-47-9
MF:C10H7Cl2NO3
MW:260.073480844498
MDL:MFCD00082905
CID:799720
PubChem ID:1549984
Update Time:2025-06-08

(2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,4-[(2,4-dichlorophenyl)amino]-4-oxo-, (Z)- (9CI)
    • N-(2,4-Dichlorophenyl)maleamic acid
    • (2E)-4-[(2,4-Dichlorophenyl)amino]-4-oxobut-2-enoic acid
    • (2Z)-3-[(2,4-dichlorophenyl)carbamoyl]prop-2-enoic acid
    • NSC-527468
    • MFCD00082905
    • 4-(2,4-dichloroanilino)-4-oxobut-2-enoic acid
    • NSC-24012
    • NSC24012
    • AKOS000272791
    • (Z)-4-((2,4-Dichlorophenyl)amino)-4-oxobut-2-enoic acid
    • 6G-921
    • 95695-47-9
    • NSC527468
    • 4-(2,4-dichloroanilino)-4-oxo-2-butenoic acid
    • (Z)-4-(2,4-dichloroanilino)-4-oxobut-2-enoic acid
    • (2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid
    • MDL: MFCD00082905
    • Inchi: 1S/C10H7Cl2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3-
    • InChI Key: WFWKZRKAECLVSE-ARJAWSKDSA-N
    • SMILES: ClC1C=C(C=CC=1NC(/C=C\C(=O)O)=O)Cl

Computed Properties

  • Exact Mass: 258.98
  • Monoisotopic Mass: 258.98
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.4A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.551
  • Melting Point: 177-180°C
  • Boiling Point: 481.3°Cat760mmHg
  • Flash Point: 244.9°C
  • Refractive Index: 1.651
  • PSA: 66.40000
  • LogP: 2.64570
  • Solubility: Not determined

(2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid Security Information

(2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid Pricemore >>

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Additional information on (2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid

Professional Introduction to (2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid (CAS No. 95695-47-9)

(2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid, with the CAS number 95695-47-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both an amino group and a carboxylic acid moiety, along with a conjugated system involving a double bond, makes it a versatile intermediate for synthesizing various pharmacologically active molecules.

The molecular structure of (2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid consists of a phenyl ring substituted with two chlorine atoms at the 2 and 4 positions, an amino group attached to the beta carbon of an alpha-beta unsaturated carboxylic acid. This configuration imparts specific electronic and steric properties that can influence its reactivity and biological activity. The conjugated double bond system further enhances its potential as a building block for more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The dichlorophenyl ring, in particular, is known to be present in several bioactive molecules due to its ability to modulate enzyme activity and receptor binding. Research has shown that such substitutions can enhance binding affinity and selectivity, making these compounds valuable candidates for drug discovery.

One of the most promising areas of research involving (2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that specifically inhibit certain kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.

Recent studies have demonstrated the utility of this compound in developing novel inhibitors of tyrosine kinases. The combination of the amino group and the carboxylic acid moiety allows for facile derivatization into potent inhibitors through various chemical transformations. For instance, coupling the amino group with heterocyclic cores or other pharmacophores can lead to compounds with enhanced kinase inhibition properties.

The conjugated system in (2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid also contributes to its potential as a scaffold for developing photoactive compounds. The presence of an alpha-beta unsaturated carbonyl group makes it a candidate for applications in photodynamic therapy or as a photosensitizer itself. These applications are particularly relevant in oncology, where light-sensitive compounds can be used to induce cell death in tumor cells upon irradiation.

In addition to its kinase inhibition potential, this compound has shown promise in other therapeutic areas. For example, derivatives of (2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid have been investigated for their antimicrobial properties. The dichlorophenyl ring is known to exhibit broad-spectrum antimicrobial activity, making it an attractive scaffold for developing new antibiotics or antifungal agents.

The synthesis of (2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid involves multi-step organic reactions that highlight its synthetic versatility. Starting from readily available precursors such as 2,4-dichlorobenzaldehyde and malonic acid derivatives, the compound can be synthesized through condensation reactions followed by reduction and functional group transformations. These synthetic routes underscore the compound's importance as a versatile building block in pharmaceutical chemistry.

The pharmacokinetic properties of derivatives of (2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid are also subjects of interest. Researchers are exploring ways to optimize solubility, bioavailability, and metabolic stability through structural modifications. By fine-tuning the molecular structure, it may be possible to develop drugs that exhibit improved pharmacokinetic profiles and therapeutic efficacy.

In conclusion, (2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid (CAS No. 95695-47-9) represents a valuable compound with diverse applications in pharmaceutical research and drug development. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules with potential therapeutic applications ranging from kinase inhibition to antimicrobial agents. As research continues to uncover new synthetic strategies and pharmacological targets, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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